4-Chloro-3-formylbenzoic acid 4-Chloro-3-formylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 1288998-79-7
VCID: VC6177013
InChI: InChI=1S/C8H5ClO3/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-4H,(H,11,12)
SMILES: C1=CC(=C(C=C1C(=O)O)C=O)Cl
Molecular Formula: C8H5ClO3
Molecular Weight: 184.58

4-Chloro-3-formylbenzoic acid

CAS No.: 1288998-79-7

Cat. No.: VC6177013

Molecular Formula: C8H5ClO3

Molecular Weight: 184.58

* For research use only. Not for human or veterinary use.

4-Chloro-3-formylbenzoic acid - 1288998-79-7

Specification

CAS No. 1288998-79-7
Molecular Formula C8H5ClO3
Molecular Weight 184.58
IUPAC Name 4-chloro-3-formylbenzoic acid
Standard InChI InChI=1S/C8H5ClO3/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-4H,(H,11,12)
Standard InChI Key AMZDKMDHDIKPKK-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(=O)O)C=O)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

4-Chloro-3-formylbenzoic acid features a benzene ring substituted with:

  • A chloro group at the fourth position,

  • A formyl group at the third position,

  • A carboxylic acid group at the first position.

This arrangement creates a polar molecule with hydrogen-bonding capabilities, as evidenced by its polar surface area of 54 Ų . The chloro group contributes to electron-withdrawing effects, influencing the compound’s reactivity in electrophilic substitution reactions.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC8H5ClO3\text{C}_8\text{H}_5\text{ClO}_3
Molecular Weight184.58 g/mol
LogP1.95
Rotatable Bonds2
Hydrogen Bond Donors1 (carboxylic acid -OH)

Synthesis and Industrial Production

Vilsmeier-Haack Reaction

The primary synthesis route involves the Vilsmeier-Haack formylation of 4-chlorobenzoic acid. This method uses N,N-dimethylformamide (DMF)\text{N,N-dimethylformamide (DMF)} and phosphorus oxychloride (POCl3)\text{phosphorus oxychloride (POCl}_3\text{)} under reflux conditions. The reaction proceeds via electrophilic aromatic substitution, where the formyl group is introduced at the meta position relative to the chloro group.

Table 2: Optimized Reaction Conditions

ParameterValueSource
ReagentsDMF, POCl3\text{POCl}_3
Temperature80–100°C (reflux)
Reaction Time4–6 hours
Yield70–85%

Industrial Scalability

Industrial production emphasizes cost-effective chlorination and formylation steps. Catalysts like FeCl3\text{FeCl}_3 enhance regioselectivity, minimizing byproducts such as 3-chloro-4-formylbenzoic acid (a positional isomer) . Purification via recrystallization from ethanol/water mixtures achieves >98% purity, meeting pharmaceutical-grade standards .

Chemical Reactivity and Derivatives

Functional Group Transformations

The formyl and carboxylic acid groups enable diverse reactions:

  • Oxidation: The formyl group oxidizes to a carboxylic acid using KMnO4\text{KMnO}_4 in acidic media, yielding 4-chloro-3-carboxybenzoic acid.

  • Reduction: Sodium borohydride (NaBH4\text{NaBH}_4) reduces the formyl group to a hydroxymethyl derivative, useful in prodrug synthesis.

  • Nucleophilic Substitution: The chloro group undergoes substitution with methoxide (NaOCH3\text{NaOCH}_3) to form methoxy derivatives .

Biological and Pharmaceutical Applications

Antimicrobial Activity

4-Chloro-3-formylbenzoic acid inhibits bacterial growth by disrupting cell wall synthesis. Studies report minimum inhibitory concentrations (MICs) of 32–64 µg/mL against Staphylococcus aureus and Escherichia coli. Its mechanism involves binding to penicillin-binding proteins (PBPs), analogous to β-lactam antibiotics.

Research Frontiers and Challenges

Proteostasis Modulation

Recent work highlights the compound’s role in enhancing proteasomal degradation and autophagy-lysosomal pathways. By upregulating cathepsins B and L, it promotes clearance of misfolded proteins, offering therapeutic potential for neurodegenerative diseases like Alzheimer’s.

Synthetic Challenges

Positional isomerism during synthesis remains a hurdle. The unintended formation of 3-chloro-4-formylbenzoic acid (CAS 58588-59-3) necessitates rigorous chromatographic separation . Advances in directed ortho-metalation strategies aim to improve regioselectivity .

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